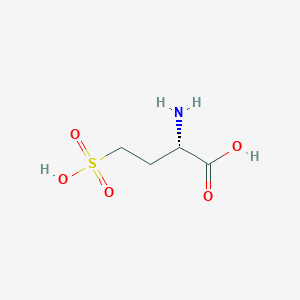

Ácido L-Homocisteico

Descripción general

Descripción

El ácido L-homocisteico es un compuesto organosulfurado con la fórmula química HO₃SCH₂CH₂CH(NH₂)CO₂H. Es un sólido blanco o incoloro y es un aminoácido no proteico que contiene un grupo ácido sulfónico. Este compuesto es un análogo del ácido glutámico y es conocido por su potente actividad como agonista del receptor N-metil-D-aspartato (NMDA) . Está relacionado con la homocisteína, un subproducto del metabolismo de la metionina .

Aplicaciones Científicas De Investigación

El ácido L-homocisteico tiene varias aplicaciones de investigación científica:

Neurociencia: Se utiliza como herramienta para estudiar la función del receptor NMDA debido a su potente actividad agonista. Los investigadores lo utilizan para investigar el papel de los receptores NMDA en la transmisión sináptica y la neurotoxicidad.

Estudios Patológicos: El compuesto se emplea en estudios relacionados con trastornos neurológicos, como la epilepsia y las enfermedades neurodegenerativas.

Mecanismo De Acción

El ácido L-homocisteico ejerce sus efectos principalmente a través de su acción como agonista del receptor NMDA . Cuando se une a los receptores NMDA, desencadena la neurotransmisión excitatoria al permitir la entrada de iones calcio en las neuronas. Este proceso es crucial para la plasticidad sináptica, el aprendizaje y la memoria. La activación excesiva de los receptores NMDA por el ácido L-homocisteico puede conducir a neurotoxicidad y muerte celular, por lo que también se estudia en el contexto de enfermedades neurodegenerativas .

Análisis Bioquímico

Biochemical Properties

L-Homocysteic acid is an endogenous neurotransmitter ligand of NMDA (N-methyl-D-aspartate) receptors . It is an analog of glutamate and competitively suppresses glutamate-cystine (xc-) antiporter function in neurons, causing a decrease in cysteine uptake . It activates the NMDA receptor with an EC50 value of 14 μM .

Cellular Effects

L-Homocysteic acid has been found to increase the intracellular level of free radicals when incubated with cerebellar neurons at a concentration of 500 μM for 30 min . It also impairs glutamate uptake, redox/mitochondrial homeostasis, inflammatory response, and cell signaling pathways .

Molecular Mechanism

L-Homocysteic acid acts as a potent NMDA receptor agonist . It is an analog of glutamate and competitively suppresses glutamate-cystine (xc-) antiporter function in neurons, causing a decrease in cysteine uptake . This suggests that L-Homocysteic acid can interact with these receptors and influence their function.

Temporal Effects in Laboratory Settings

Incubation of cerebellar neurons with L-Homocysteic acid at a concentration of 500 μM for 30 min increases the intracellular level of free radicals . This suggests that the effects of L-Homocysteic acid can change over time in laboratory settings.

Metabolic Pathways

L-Homocysteic acid is related to homocysteine, a by-product of methionine metabolism . It is a part of the methionine cycle, which is crucial for regulating methionine availability, protein homeostasis, and DNA methylation .

Transport and Distribution

Given its role as an endogenous neurotransmitter ligand of NMDA receptors , it is likely that it is transported and distributed in a manner similar to other neurotransmitters.

Subcellular Localization

The subcellular localization of L-Homocysteic acid is not explicitly documented in the literature. As an endogenous neurotransmitter ligand of NMDA receptors , it is likely to be localized in the synaptic cleft where it can interact with these receptors.

Métodos De Preparación

El ácido L-homocisteico se prepara típicamente mediante la oxidación de la homocistina con bromo acuoso . La reacción implica la conversión de homocistina, un dímero de homocisteína, en ácido L-homocisteico a través de la introducción de un grupo ácido sulfónico. Este método se utiliza comúnmente en entornos de laboratorio para la síntesis de ácido L-homocisteico.

Análisis De Reacciones Químicas

El ácido L-homocisteico experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar aún más para producir derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir el ácido L-homocisteico de nuevo en homocisteína u otros compuestos relacionados.

Sustitución: Los grupos amino y carboxilo en el ácido L-homocisteico pueden participar en reacciones de sustitución, formando diversos derivados.

Los reactivos comunes utilizados en estas reacciones incluyen bromo para la oxidación y agentes reductores como el hidrógeno gaseoso o los hidruros metálicos para la reducción. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

El ácido L-homocisteico es similar a otros aminoácidos que contienen azufre, como:

L-Cisteína: Un precursor para la síntesis de glutatión e involucrado en procesos de desintoxicación.

Ácido L-Cisteína Sulfínico: Un intermedio en el metabolismo de la cisteína y la taurina.

Ácido L-Cisteico: Otro aminoácido que contiene azufre con propiedades neuroexcitatorias.

Lo que diferencia al ácido L-homocisteico es su potente actividad como agonista del receptor NMDA, lo que lo convierte en una herramienta valiosa en la investigación neurocientífica .

Propiedades

IUPAC Name |

(2S)-2-amino-4-sulfobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOQYPQEPHKASR-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020602 | |

| Record name | (2S)-2-Amino-4-sulfobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Homocysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14857-77-3 | |

| Record name | Homocysteic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14857-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Homocysteic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-4-sulfobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-HOMOCYSTEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW13F86W9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Homocysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 °C | |

| Record name | L-Homocysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)

![9-Thiabicyclo[6.1.0]non-4-ene](/img/structure/B75868.png)